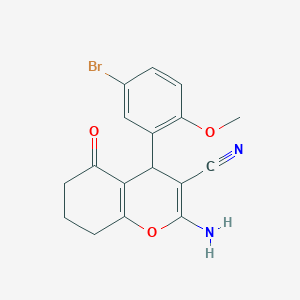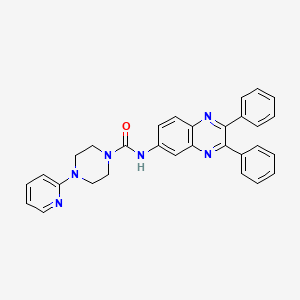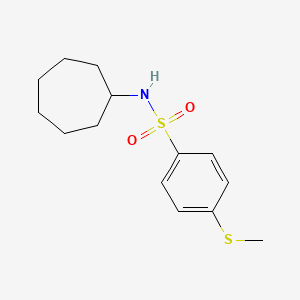
2-methyl-N-(4-methyl-2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(4-methyl-2-nitrophenyl)benzamide, also known as MNBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
2-methyl-N-(4-methyl-2-nitrophenyl)benzamide is believed to exert its pharmacological effects through the inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2, 2-methyl-N-(4-methyl-2-nitrophenyl)benzamide reduces the production of prostaglandins, thereby decreasing inflammation and pain.
Biochemical and Physiological Effects:
2-methyl-N-(4-methyl-2-nitrophenyl)benzamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been found to reduce fever and inflammation in rats. Additionally, 2-methyl-N-(4-methyl-2-nitrophenyl)benzamide has been reported to have a low toxicity profile and does not cause any significant adverse effects on vital organs, such as the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methyl-N-(4-methyl-2-nitrophenyl)benzamide is its high selectivity towards COX-2, which makes it a potential candidate for the development of new anti-inflammatory drugs. However, the synthesis of 2-methyl-N-(4-methyl-2-nitrophenyl)benzamide is a multi-step process, which can be time-consuming and costly. Additionally, 2-methyl-N-(4-methyl-2-nitrophenyl)benzamide has limited solubility in water, which can pose challenges in its formulation and administration.
Orientations Futures
There are several future directions for the research on 2-methyl-N-(4-methyl-2-nitrophenyl)benzamide. One potential area of investigation is the development of new formulations and delivery methods that improve the solubility and bioavailability of 2-methyl-N-(4-methyl-2-nitrophenyl)benzamide. Another direction is the exploration of the potential of 2-methyl-N-(4-methyl-2-nitrophenyl)benzamide as a therapeutic agent for other diseases, such as cancer and neurodegenerative disorders. Additionally, the elucidation of the molecular mechanism of 2-methyl-N-(4-methyl-2-nitrophenyl)benzamide's action could provide insights into the development of new anti-inflammatory drugs with improved efficacy and safety profiles.
In conclusion, 2-methyl-N-(4-methyl-2-nitrophenyl)benzamide is a promising compound with potential applications in various areas of scientific research. Its high selectivity towards COX-2, potent anti-inflammatory, analgesic, and antipyretic activities, and low toxicity profile make it a potential candidate for the development of new anti-inflammatory drugs. Further research on 2-methyl-N-(4-methyl-2-nitrophenyl)benzamide is needed to fully explore its therapeutic potential and elucidate its mechanism of action.
Méthodes De Synthèse
2-methyl-N-(4-methyl-2-nitrophenyl)benzamide can be synthesized through a multi-step reaction process, starting from 4-methyl-2-nitroaniline and 2-chlorobenzoyl chloride. The reaction involves the formation of an amide bond between the two compounds, followed by the reduction of the nitro group to an amino group. The final product is obtained through recrystallization in a suitable solvent.
Applications De Recherche Scientifique
2-methyl-N-(4-methyl-2-nitrophenyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit promising anti-inflammatory, analgesic, and antipyretic activities. 2-methyl-N-(4-methyl-2-nitrophenyl)benzamide has also been investigated for its potential as a selective COX-2 inhibitor, which could be useful in the treatment of various inflammatory diseases, such as arthritis and cancer.
Propriétés
IUPAC Name |
2-methyl-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-7-8-13(14(9-10)17(19)20)16-15(18)12-6-4-3-5-11(12)2/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIXSUOBPIOODZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5117170.png)
![3-(3-chlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117171.png)
![1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene](/img/structure/B5117178.png)

![3-(4-methoxybenzyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117210.png)
![5-[4-(2-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5117213.png)
![3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117217.png)
![5-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117222.png)
![4-[3-(5-isopropyl-2-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5117229.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5117246.png)
![3-(3,4-dimethoxyphenyl)-3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-1-propanone](/img/structure/B5117247.png)
![ethyl 4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B5117251.png)
